![molecular formula C24H18ClN5O2S B14153556 [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide CAS No. 1025724-90-6](/img/structure/B14153556.png)
[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide: is a complex organic compound with the molecular formula C24H18ClN5O2S This compound is notable for its unique structure, which combines a quinoxaline core with a benzylimidazolium moiety and a chlorophenylsulfonylazanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide typically involves multi-step organic reactionsThe final step involves the sulfonylation of the compound with 4-chlorophenylsulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the imidazolium group, converting it to an imidazole.
Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Imidazole derivatives.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology: In biological research, it serves as a probe for studying enzyme interactions due to its ability to bind to specific active sites.
Industry: In the materials science industry, the compound is explored for its potential use in organic electronics and as a component in advanced polymer materials .
Mecanismo De Acción
The mechanism of action of [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the benzylimidazolium group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
- [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-methylphenyl)sulfonylazanide
- [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-fluorophenyl)sulfonylazanide
Comparison: Compared to its analogs, [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide exhibits unique properties due to the presence of the chlorine atom, which can enhance its binding affinity to certain molecular targets and increase its overall stability .
Propiedades
Número CAS |
1025724-90-6 |
|---|---|
Fórmula molecular |
C24H18ClN5O2S |
Peso molecular |
476.0 g/mol |
Nombre IUPAC |
[3-(3-benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide |
InChI |
InChI=1S/C24H18ClN5O2S/c25-19-10-12-20(13-11-19)33(31,32)28-23-24(27-22-9-5-4-8-21(22)26-23)30-15-14-29(17-30)16-18-6-2-1-3-7-18/h1-15,17H,16H2 |
Clave InChI |
VHOQRDOZGRCZBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CN(C=C2)C3=NC4=CC=CC=C4N=C3[N-]S(=O)(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


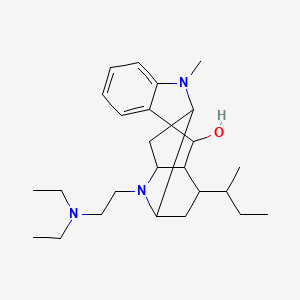
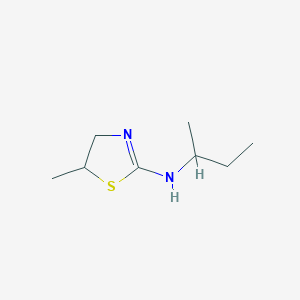
![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
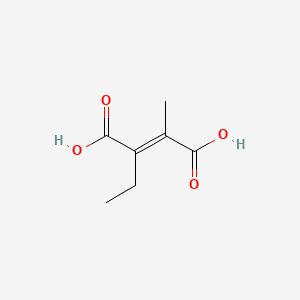
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
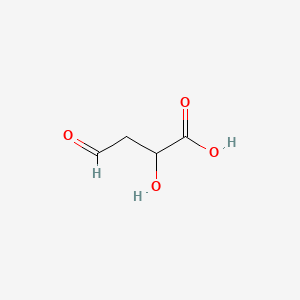
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)


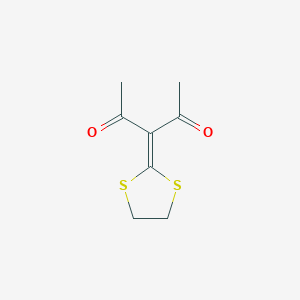


![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
